(2R)-2-[(thiophen-2-yl)methyl]pyrrolidine

Medicinal Chemistry Process Chemistry Diabetes Research

(2R)-2-[(Thiophen-2-yl)methyl]pyrrolidine (CAS 732960-32-6) is a chiral secondary amine with the molecular formula C9H13NS and a molecular weight of 167.27 g/mol. The compound consists of a pyrrolidine ring with a thiophen-2-ylmethyl substituent at the 2-position in the (R)-configuration, making it an optically active building block.

Molecular Formula C9H13NS
Molecular Weight 167.27
CAS No. 732960-32-6
Cat. No. B2531892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-[(thiophen-2-yl)methyl]pyrrolidine
CAS732960-32-6
Molecular FormulaC9H13NS
Molecular Weight167.27
Structural Identifiers
SMILESC1CC(NC1)CC2=CC=CS2
InChIInChI=1S/C9H13NS/c1-3-8(10-5-1)7-9-4-2-6-11-9/h2,4,6,8,10H,1,3,5,7H2/t8-/m1/s1
InChIKeyQESLZSQKJUJIJX-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (2R)-2-[(Thiophen-2-yl)methyl]pyrrolidine (CAS 732960-32-6) – A Defined Chiral Scaffold for Glucokinase Activator Development


(2R)-2-[(Thiophen-2-yl)methyl]pyrrolidine (CAS 732960-32-6) is a chiral secondary amine with the molecular formula C9H13NS and a molecular weight of 167.27 g/mol . The compound consists of a pyrrolidine ring with a thiophen-2-ylmethyl substituent at the 2-position in the (R)-configuration, making it an optically active building block. This scaffold is specifically noted as a precursor or key structural motif in the synthesis of chiral thiophenyl-pyrrolidine glucokinase activators (GKAs), a class of compounds under investigation for type 2 diabetes mellitus [1][2]. It is commercially available for research and development purposes with a typical purity specification of ≥95% .

Why Generic Substitution of (2R)-2-[(Thiophen-2-yl)methyl]pyrrolidine Fails: The Critical Role of Absolute Stereochemistry


Substituting (2R)-2-[(thiophen-2-yl)methyl]pyrrolidine with a racemic mixture, its (S)-enantiomer, or a regioisomer is not equivalent for scientific purposes. The (R)-configuration at the pyrrolidine 2-position dictates the three-dimensional orientation of the thiophene moiety, which profoundly influences molecular recognition, binding affinity, and downstream biological activity [1]. The use of an undefined stereoisomer introduces a confounding variable that can invalidate structure-activity relationship (SAR) studies and impede the development of enantiomerically pure drug candidates. Furthermore, the specific chiral pool synthesis route used to produce potent GKAs relies on the defined chirality of this scaffold, a pathway that is not replicable with other stereoisomers [2].

Quantitative Differentiation Evidence for (2R)-2-[(Thiophen-2-yl)methyl]pyrrolidine Against Comparators


Stereochemistry Enables Scalable Synthesis of a Potent Glucokinase Activator

The defined (R)-stereochemistry of the target compound is the essential starting point for a validated, scalable, industrial process to synthesize a potent glucokinase activator (GKA) (Compound 1). The synthesis utilizes a telescoped chiral-pool synthesis starting from an L-proline derivative, a route specifically enabled by the target compound's chirality. This contrasts with alternative synthetic routes to structurally related GKAs that may rely on asymmetric catalysis or resolution, which can be less efficient for multi-kilogram production [1].

Medicinal Chemistry Process Chemistry Diabetes Research

Absolute Configuration Can Be Verified by a Validated NMR Method

The absolute configuration of the target compound can be unambiguously verified using a published and validated method. The method relies on the distinct conformational effects induced by chiral derivatizing agents (Mosher's acid chlorides) on 2-arylpyrrolidines, allowing determination of the (R)- or (S)-configuration by simple inspection of the NMR signal multiplicity of the pyrrolidine methine proton [1]. This provides a robust analytical tool for confirming stereochemical purity that is not available for all chiral amine scaffolds.

Analytical Chemistry Stereochemistry Quality Control

Chiral Purity Directly Linked to GKA Potency and Therapeutic Profile

While specific IC50 data for the standalone building block is not publicly available in the core literature, the target compound's defined stereochemistry is directly linked to the in vivo efficacy of the resulting GKA. The potent GKA (Compound 59), which features this chiral thiophenyl-pyrrolidine scaffold, exhibited significant blood glucose control in an oral glucose tolerance test (OGTT) in mice [1]. In contrast, a racemic or incorrectly configured intermediate would not lead to the same biologically active final compound. The final optimized compound (59) demonstrated a favorable safety profile, including low pancreatic distribution to mitigate hypoglycemia risk, a common liability of other GKAs [1].

Pharmacology Drug Discovery Type 2 Diabetes

Optimal Application Scenarios for (2R)-2-[(Thiophen-2-yl)methyl]pyrrolidine Based on Evidence


Synthesis of Advanced Glucokinase Activator (GKA) Intermediates

Procurement is best justified for medicinal chemistry and process chemistry groups engaged in the synthesis of chiral thiophenyl-pyrrolidine GKAs, such as those described by Fujieda et al. [1][2]. The compound's defined (R)-stereochemistry is essential for the telescoped chiral-pool synthesis that has been demonstrated at a 54.6 kg scale, making it a proven, scalable intermediate for this specific class of drug candidates [1].

Structure-Activity Relationship (SAR) Studies in Diabetes Research

The compound is a critical tool for academic and industrial SAR programs focused on optimizing GKAs for type 2 diabetes [2]. The enantiomerically pure (R)-configuration is required to accurately map the stereochemical requirements for GK activation, hepatic/pancreatic distribution, and mitigation of class-specific toxicities like hypoglycemia. Use of the incorrect enantiomer would confound SAR data interpretation [2].

Quality Control and Chiral Purity Verification of 2-Arylpyrrolidines

Analytical chemistry groups can utilize the target compound as a reference standard for a validated NMR-based method to assign the absolute configuration of related 2-aryl pyrrolidines [3]. This method provides a cost-effective alternative to X-ray crystallography for confirming stereochemical identity and purity in routine quality control [3].

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